molecular formula C10H17NO4 B2631921 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid CAS No. 169237-56-3

3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid

Cat. No.: B2631921
CAS No.: 169237-56-3
M. Wt: 215.249
InChI Key: AQTGANYMYTZCKP-UHFFFAOYSA-N
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Description

3-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid is a Boc-protected amino acid derivative characterized by a linear pent-4-enoic acid backbone with a tert-butoxycarbonyl (Boc) group at the 3-position and a carboxylic acid moiety at the terminal end. Its molecular formula is C₁₀H₁₇NO₄ (molecular weight: 215.25 g/mol), as reported in Enamine Ltd’s catalog . This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block due to its dual functional groups: the Boc group offers temporary amine protection, while the carboxylic acid enables coupling reactions. The presence of a double bond at the 4-position distinguishes it from saturated or branched analogs, influencing its conformational flexibility and reactivity.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGANYMYTZCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, amines, and various functionalized derivatives depending on the specific reaction conditions .

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Boc-Protected Amino Acids

(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight : 239.29 g/mol
  • CAS : 179412-79-4
  • Saturation: Lacks the double bond present in the target compound, reducing susceptibility to oxidation or Michael addition reactions. Applications: Used in constrained peptide design, where steric effects stabilize specific secondary structures.
(2S)-2-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid
  • Molecular Formula: C₁₀H₁₇NO₄
  • Molecular Weight : 215.25 g/mol
  • MDL : MFCD01320851
  • Key Differences :
    • Stereochemistry : The Boc group is at the 2-position instead of the 3-position, altering spatial orientation in peptide chains.
    • Reactivity : Similar double bond position but distinct regiochemistry may influence cyclization or cross-coupling efficiency.

Cyclohexane-Based Boc-Protected Amino Acids

(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
  • CAS : 222530-39-4
  • Structure: Cyclohexane ring with Boc-amino and carboxylic acid groups in trans configuration (1R,3S).
  • Key Differences :
    • Rigidity : The cyclohexane ring imposes conformational constraints, enhancing binding specificity in receptor-targeted drug candidates.
    • Solubility : Reduced polarity compared to linear analogs due to the hydrophobic cyclohexane moiety.
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
  • CAS : 222530-34-9
  • Key Differences :
    • Stereoisomerism : Enantiomeric configuration alters interactions with chiral biological targets (e.g., enzymes or receptors).

Functional Group Variants

5-Chloro-4-methylthiophene-2-carboxylic acid
  • CAS: Not explicitly listed (EN300-281108)
  • Key Differences :
    • Heterocyclic Core : Thiophene ring introduces aromaticity and electronic effects, diverging from aliphatic backbones.
    • Reactivity : The chlorine substituent enables nucleophilic substitution, expanding utility in heterocyclic drug synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Key Features
3-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid C₁₀H₁₇NO₄ 215.25 - Linear, double bond at C4, Boc at C3
(S)-3-((tert-Boc)amino)-4-methylpentanoic acid C₁₁H₂₁NO₄ 239.29 179412-79-4 Branched, saturated, Boc at C3
(1R,3S)-3-Boc-aminocyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ ~267.31 (calculated) 222530-39-4 Cyclohexane ring, trans stereochemistry
5-Chloro-4-methylthiophene-2-carboxylic acid C₆H₅ClO₂S 176.62 (calculated) EN300-281108 Thiophene core, chloro substituent

Biological Activity

3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in the fields of organic chemistry and biochemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of approximately 229.27 g/mol. The compound possesses a pentenoic acid backbone, characterized by a double bond at the fourth carbon position and a methyl group at the same position.

Biological Activities

1. Antimicrobial Activity:
Many amino acid derivatives exhibit antimicrobial properties, and while specific data on this compound is limited, its structural analogs have shown significant antimicrobial effects. The presence of the Boc group typically enhances the compound's interaction with biological membranes, potentially increasing its efficacy against microbial pathogens.

2. Enzyme Inhibition:
Similar compounds have been reported to act as enzyme inhibitors. For instance, studies indicate that amino acid derivatives can inhibit various enzymes involved in metabolic pathways, which may extend to this compound. This inhibition could be beneficial in developing therapeutics targeting specific metabolic disorders.

3. Synthesis of Bioactive Derivatives:
The compound can serve as a precursor in synthesizing new derivatives with enhanced biological activities. For example, it has been utilized in the synthesis of β-(1,2,4-Triazol-1-yl)alanine derivatives, which have shown promise in medicinal chemistry.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acidC₁₁H₁₉NO₃Similar structure but different stereochemistry
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acidC₁₂H₂₁NO₃Variation in position of methyl group
(E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acidC₁₁H₁₉NO₃Different geometric configuration around the double bond

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may impart distinct biological activities compared to its analogs.

Mechanistic Insights

Studies on similar compounds suggest that the Boc protecting group enhances the stability and solubility of these amino acids in biological systems. This modification allows for selective reactions during multi-step synthetic pathways, making them valuable in drug development . Interaction studies typically focus on how such compounds interact with biological macromolecules like proteins and nucleic acids, which could elucidate their mechanism of action.

Q & A

Basic: What are the standard synthetic routes and critical parameters for preparing 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid?

Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by functionalization of the pent-4-enoic acid backbone. A common method includes:

  • Step 1: Reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C .
  • Step 2: Introducing the pent-4-enoic acid moiety via coupling reactions, such as palladium-catalyzed cross-couplings or acid-catalyzed ester hydrolysis .
    Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (≤25°C for Boc protection), and monitoring pH during aqueous workups. Yield optimization often requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
Key analytical methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify the Boc group (e.g., tert-butyl protons at δ 1.4 ppm) and the pent-4-enoic acid backbone (olefinic protons at δ 5.3–5.8 ppm) .
  • IR Spectroscopy: Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) .
  • HPLC-MS: Assess purity (>95%) and molecular weight (theoretical [M+H]⁺ = calculated from C₁₁H₁₉NO₅) .

Basic: What is the role of the Boc group in this compound’s applications in peptide synthesis?

Answer:
The Boc group serves as a temporary protecting group for the amine, preventing unwanted side reactions during peptide elongation. It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) without disrupting the carboxylic acid functionality or olefinic bond . This enables sequential coupling in solid-phase peptide synthesis (SPPS) workflows .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected coupling patterns in NMR) for derivatives of this compound?

Answer:
Contradictions may arise from rotameric equilibria or impurities. Strategies include:

  • Variable Temperature NMR: To identify dynamic rotational isomers affecting splitting patterns .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
  • Computational Validation: Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software) .

Advanced: What mechanistic insights explain the regioselectivity of palladium-catalyzed reactions involving this compound?

Answer:
In cross-coupling reactions (e.g., Heck or Suzuki), the pent-4-enoic acid’s olefin acts as a directing group. The Boc-protected amine stabilizes transition states via weak coordination to palladium, favoring β-hydride elimination at the terminal position. Computational studies (e.g., transition state modeling with QM/MM methods) can validate this .

Advanced: How do alternative protecting groups (e.g., Fmoc vs. Boc) impact the stability and reactivity of this compound in acidic/basic conditions?

Answer:

  • Boc: Stable under basic conditions but labile in acids (e.g., TFA). Ideal for orthogonal protection with acid-labile resins in SPPS .
  • Fmoc: Base-labile (requires piperidine), incompatible with strong acids. Use cases depend on reaction sequence compatibility. Comparative studies show Boc provides higher yields in carboxylic acid activation steps .

Advanced: What computational tools are recommended for designing novel derivatives of this compound with enhanced bioactivity?

Answer:

  • Molecular Docking (AutoDock Vina): Predict binding affinities to target proteins (e.g., enzymes in peptide-based drug targets) .
  • MD Simulations (GROMACS): Assess conformational stability in aqueous environments .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the pent-4-enoic acid) with bioactivity .

Advanced: What experimental design principles minimize side reactions during large-scale synthesis?

Answer:

  • DoE (Design of Experiments): Optimize parameters (e.g., stoichiometry, solvent polarity) using factorial designs to reduce byproducts .
  • In-line Monitoring (PAT): Use FTIR or ReactIR to track reaction progress and intermediate stability .
  • Scale-Up Considerations: Gradual reagent addition and temperature control prevent exothermic runaway reactions .

Advanced: How can enantiomeric purity be ensured in chiral derivatives of this compound?

Answer:

  • Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to separate enantiomers .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during Boc protection or coupling steps .
  • Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed data .

Advanced: What strategies mitigate hydrolysis of the Boc group during prolonged storage or under humid conditions?

Answer:

  • Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) at –20°C .
  • Stabilizing Additives: Include molecular sieves or desiccants (e.g., silica gel) in storage vials .
  • Kinetic Studies: Use accelerated stability testing (e.g., 40°C/75% RH) to model degradation rates and establish shelf-life .

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